molecular formula C25H20F3N5O2 B1192908 INS015_037

INS015_037

Cat. No.: B1192908
M. Wt: 479.4632
InChI Key: JOLGHHQNUVRHME-UHFFFAOYSA-N
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Description

INS015037 is a DDR1 kinase inhibitor developed using generative machine learning methods. It has demonstrated favorable pharmacokinetic properties in murine models, including metabolic stability and bioavailability . The compound was synthesized through a convergent approach, where two precursors were independently prepared and combined in the final step to yield the target molecule . Its retrosynthetic pathway has been extensively studied using advanced computational models like LocalRetro and EditRetro, which achieved 60.8–76% accuracy in predicting critical reaction steps . INS015037 represents a milestone in AI-driven drug discovery, as it was both computationally designed and experimentally validated, bridging generative chemistry with real-world pharmacological utility .

Properties

Molecular Formula

C25H20F3N5O2

Molecular Weight

479.4632

IUPAC Name

N-(3-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)imidazolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzamide

InChI

InChI=1S/C25H20F3N5O2/c26-25(27,28)18-5-1-3-16(13-18)23(34)31-19-6-2-4-17(14-19)24(35)33-12-11-32(15-33)21-8-10-30-22-20(21)7-9-29-22/h1-10,13-14H,11-12,15H2,(H,29,30)(H,31,34)

InChI Key

JOLGHHQNUVRHME-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=CC(C(N2CCN(C3=C4C(NC=C4)=NC=C3)C2)=O)=C1)C5=CC=CC(C(F)(F)F)=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

INS015_037

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

INS015037 is compared below with two structurally and functionally related compounds: INS015032 (another DDR1 kinase inhibitor) and GPX4 allosteric activators. Key parameters include synthesis complexity, predictive model accuracy, and pharmacological relevance.

Table 1: Comparative Analysis of INS015_037 and Similar Compounds

Parameter This compound INS015_032 GPX4 Allosteric Activators
Target DDR1 kinase DDR1 kinase GPX4
Design Method Generative machine learning Not explicitly stated Traditional medicinal chemistry
Synthesis Strategy Convergent synthesis (two precursors) Unknown Linear synthesis
Retrosynthetic Accuracy 19/25 steps correct (LocalRetro) 19/25 steps correct (LocalRetro) 10/16 steps correct (EditRetro)
Pharmacokinetic Data Favorable in mice No reported data No reported data
Computational Validation Yes (LocalRetro, EditRetro) Yes (LocalRetro) Yes (EditRetro)

Key Findings:

Structural and Functional Similarities :

  • Both INS015037 and INS015032 target DDR1 kinase, a receptor tyrosine kinase implicated in fibrosis and cancer. Their retrosynthetic pathways were predicted with comparable accuracy (76% for INS015037 vs. 76% for INS015032) using LocalRetro, suggesting shared complexity in bond disconnections and functional group transformations .
  • In contrast, GPX4 activators exhibit divergent target specificity and simpler synthesis routes, as reflected in EditRetro’s lower stepwise accuracy (62.5%) .

Synthesis and Scalability :

  • INS015037’s convergent synthesis strategy enhances scalability by enabling parallel precursor preparation, a feature absent in GPX4 activators’ linear synthesis . However, the lack of detailed data on INS015032’s synthesis limits direct comparison.

Pharmacological Gaps :

  • While INS015037 has demonstrated in vivo pharmacokinetic efficacy, data on INS015032 and GPX4 activators remain unpublished. Critical parameters like IC50, selectivity, and toxicity profiles are unavailable, highlighting the need for further experimental validation .

Model-Dependent Variations :

  • This compound’s synthesis steps were validated by both LocalRetro and EditRetro, whereas GPX4 activators were only tested using EditRetro. This suggests that model selection impacts pathway reliability, with LocalRetro excelling in multi-step DDR1 inhibitor predictions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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